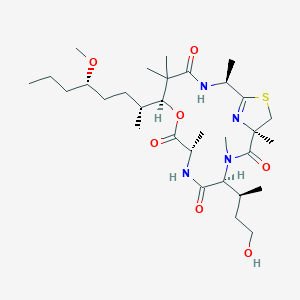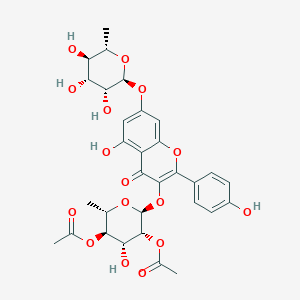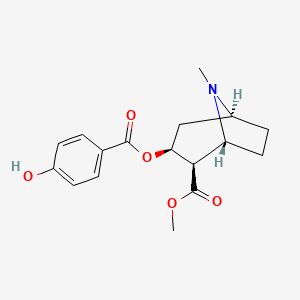
p-hydroxycocaine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Hydroxycocaine is a derivative of cocaine, a well-known tropane alkaloid This compound is characterized by the presence of a hydroxyl group at the 4’ position of the cocaine molecule
Métodos De Preparación
The synthesis of 4’-Hydroxycocaine typically involves the hydroxylation of cocaine. This can be achieved through various chemical reactions, including the use of specific oxidizing agents.
Análisis De Reacciones Químicas
4’-Hydroxycocaine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to a structure similar to cocaine.
Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4’-Hydroxycocaine has several applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry to study the metabolism of cocaine and its derivatives.
Biology: Researchers study its effects on biological systems to understand the metabolism and toxicity of cocaine.
Medicine: It is investigated for its potential therapeutic effects and as a biomarker for cocaine use.
Industry: The compound is used in forensic science for drug testing and analysis
Mecanismo De Acción
The mechanism of action of 4’-Hydroxycocaine involves its interaction with various molecular targets. Similar to cocaine, it inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in heightened stimulation of the nervous system. The hydroxyl group at the 4’ position may alter its binding affinity and metabolic stability compared to cocaine .
Comparación Con Compuestos Similares
4’-Hydroxycocaine can be compared with other hydroxy metabolites of cocaine, such as:
- 3’-Hydroxycocaine
- 2’-Hydroxycocaine
- 6’-Hydroxycocaine
These compounds share similar structures but differ in the position of the hydroxyl group, which can influence their chemical properties and biological activities. 4’-Hydroxycocaine is unique due to its specific hydroxylation pattern, which may affect its pharmacokinetics and pharmacodynamics .
Propiedades
Número CAS |
89339-16-2 |
|---|---|
Fórmula molecular |
C17H21NO5 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
methyl (1R,2R,3S,5S)-3-(4-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H21NO5/c1-18-11-5-8-13(18)15(17(21)22-2)14(9-11)23-16(20)10-3-6-12(19)7-4-10/h3-4,6-7,11,13-15,19H,5,8-9H2,1-2H3/t11-,13+,14-,15+/m0/s1 |
Clave InChI |
RDFDJKYDYAUNDB-PMOUVXMZSA-N |
SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=C(C=C3)O)C(=O)OC |
SMILES isomérico |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=C(C=C3)O)C(=O)OC |
SMILES canónico |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=C(C=C3)O)C(=O)OC |
Pictogramas |
Irritant |
Sinónimos |
4'-hydroxybenzoylecgonine methyl ester 4'-hydroxycocaine p-hydroxycocaine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


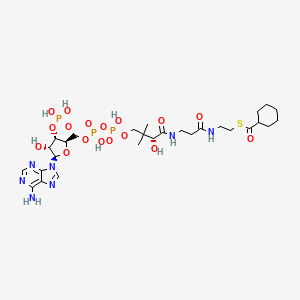
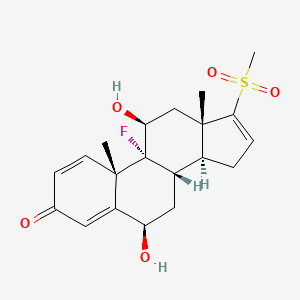
![3-[3,4-Dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carb](/img/structure/B1245534.png)

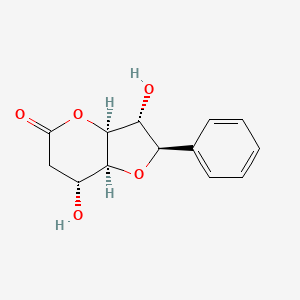
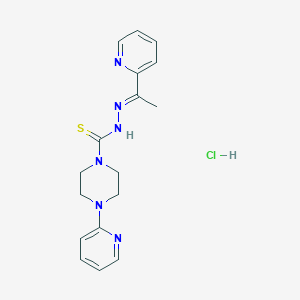
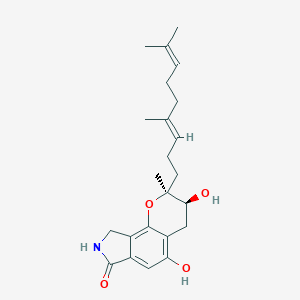
![5-[1-[5-[2-(Dimethylamino)hexyl]oxolan-2-yl]propyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B1245541.png)
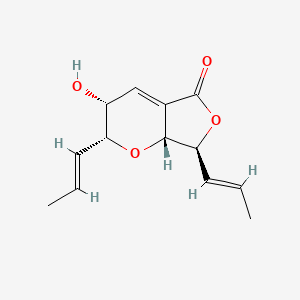
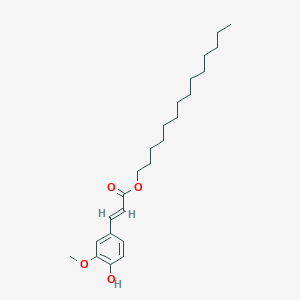
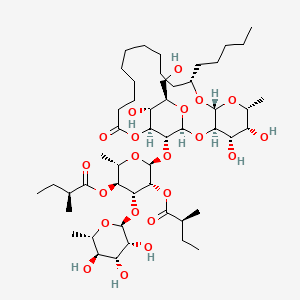
![1,2-Dioxolane-3-acetic acid, 5-[(9E,11E,13E)-9,11,13-hexadecatrienyl]-3,5-dimethyl-, (3R,5S)-](/img/structure/B1245551.png)
